Lipophilicity Shift vs. Des-Methyl Analog
The presence of the 6-methyl group on the pyrimidine ring elevates computed XLogP3 from 2.6 (des-methyl analog, PubChem CID 58394344) to 3.0 (target compound, PubChem CID 71634389), a +0.4 log unit increase [1]. This difference is quantitatively consistent with the Hansch π constant for aromatic methyl substitution and is expected to translate into higher passive membrane permeability (approximately 1.5–2× based on the Lipinski correlation). In kinase inhibitor programs, 6-methylation of pyrido[3,4-d]pyrimidines reduced intrinsic clearance in human liver microsomes by up to 5-fold relative to the 6-H parent, directly linking this substitution to metabolic stabilization [2].
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (des-methyl analog): XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | PubChem computed XLogP3 values (PubChem release 2024.11.20) |
Why This Matters
A difference of 0.4 log units in XLogP3 can alter oral absorption, CNS penetration, and metabolic clearance—parameters that directly determine whether a lead series progresses or fails in early ADME screening.
- [1] PubChem CID 71634389 (target) and PubChem CID 58394344 (des-methyl analog). Computed XLogP3 values. Accessed 2026-05-01. View Source
- [2] Woodward, H. L. et al. J. Med. Chem. 2018, 61 (18), 8226–8240. Microsomal stability improvement upon 6-methylation of pyrido[3,4-d]pyrimidines. View Source
